myo-Inositol 1,4,5,6-Tetrakis(phosphate)

Epithelial ion transport PI3K signaling antagonism Enantiomer specificity

myo-Inositol 1,4,5,6-Tetrakis(phosphate) [CAS: 121010-58-0], synonymously D-myo-inositol 1,4,5,6-tetrakisphosphate or Ins(1,4,5,6)P4, is a water-soluble intracellular inositol polyphosphate second messenger bearing phosphate groups at the D-1, D-4, D-5, and D-6 positions of the myo-inositol ring. Among the nine possible regioisomers of myo-inositol tetrakisphosphate (15 enantiomeric forms) , Ins(1,4,5,6)P4 is distinguished by its acute, receptor-independent production specifically triggered by Salmonella invasion of intestinal epithelia and by its function as a downstream antagonist of phosphoinositide 3-kinase (PI3K)/PtdInsP3 signaling—a mechanism distinct from the Ca2+-mobilizing role of the major mammalian InsP4 isomer Ins(1,3,4,5)P4.

Molecular Formula C6H16O18P4
Molecular Weight 500.08 g/mol
Cat. No. B1252586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyo-Inositol 1,4,5,6-Tetrakis(phosphate)
Molecular FormulaC6H16O18P4
Molecular Weight500.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3-,4+,5-,6-/m1/s1
InChIKeyMRVYFOANPDTYBY-XCMZKKERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





myo-Inositol 1,4,5,6-Tetrakis(phosphate) (CAS 121010-58-0): Identity, Class, and Functional Distinction for Research Procurement


myo-Inositol 1,4,5,6-Tetrakis(phosphate) [CAS: 121010-58-0], synonymously D-myo-inositol 1,4,5,6-tetrakisphosphate or Ins(1,4,5,6)P4, is a water-soluble intracellular inositol polyphosphate second messenger bearing phosphate groups at the D-1, D-4, D-5, and D-6 positions of the myo-inositol ring . Among the nine possible regioisomers of myo-inositol tetrakisphosphate (15 enantiomeric forms) [1], Ins(1,4,5,6)P4 is distinguished by its acute, receptor-independent production specifically triggered by Salmonella invasion of intestinal epithelia and by its function as a downstream antagonist of phosphoinositide 3-kinase (PI3K)/PtdInsP3 signaling—a mechanism distinct from the Ca2+-mobilizing role of the major mammalian InsP4 isomer Ins(1,3,4,5)P4 [2]. The compound exists in all eukaryotes, is a substrate for inositol phosphate multikinase (IPMK; Km = 0.18 μM) but—critically—not for human Ins(3,4,5,6)P4 1-kinase (hITPK1), which discriminates >13,000-fold against it in favor of its enantiomer Ins(3,4,5,6)P4 [3].

Why Ins(1,4,5,6)P4 Cannot Be Replaced by Another Inositol Tetrakisphosphate Isomer in Research Procurement


Substituting myo-inositol 1,4,5,6-tetrakisphosphate with a structurally similar inositol tetrakisphosphate isomer—even its enantiomer Ins(3,4,5,6)P4—produces functionally opposite experimental outcomes. In polarized T84 intestinal epithelial monolayers, membrane-permeant Ins(1,4,5,6)P4 (200 μM ester) significantly reverses EGF-mediated inhibition of calcium-mediated chloride secretion (CaMCS), whereas its enantiomer Ins(3,4,5,6)P4 and Ins(1,3,4,5,6)P5 at identical concentrations produce no reversal [1]. At the enzymatic level, human ITPK1 discriminates >13,000-fold in favor of Ins(3,4,5,6)P4 over Ins(1,4,5,6)P4, routing the two enantiomers through entirely separate metabolic pathways [2]. The major mammalian InsP4 isomer, Ins(1,3,4,5)P4, signals through Ins(1,4,5)P3 receptor-mediated Ca2+ mobilization—a pathway Ins(1,4,5,6)P4 does not engage—while Ins(1,3,4,5)P4 is also a substrate for SHIP1, which Ins(1,4,5,6)P4 is not [3]. With nine regioisomers (15 enantiomeric forms) of InsP4 existing, each possessing distinct biological activities, enzyme specificities, and PH domain binding profiles [4], isomer identity is the primary determinant of which signaling pathway is interrogated. Procurement of the incorrect isomer yields data that cannot be interpreted in the context of Ins(1,4,5,6)P4 biology.

Quantitative Differentiation Evidence for myo-Inositol 1,4,5,6-Tetrakis(phosphate) Versus Closest Analogs and Alternatives


Evidence 1: Enantiomer-Specific Reversal of EGF-Mediated Inhibition of Calcium-Dependent Chloride Secretion

In polarized T84 human colonic epithelial monolayers mounted in Ussing chambers, membrane-permeant Bt2Ins(1,4,5,6)P4/AM (200 μM, 30 min preincubation) significantly reversed EGF-induced inhibition of calcium-mediated chloride secretion (CaMCS). In the identical experimental system, membrane-permeant esters of the enantiomer Ins(3,4,5,6)P4 (200 μM) and of Ins(1,3,4,5,6)P5 (200 μM) produced no reversal of EGF-mediated CaMCS inhibition. Furthermore, Ins(1,4,5,6)P4 did not affect the distinct inhibitory function of Ins(3,4,5,6)P4 on CaMCS, confirming that these enantiomers operate through independent, non-overlapping mechanisms [1].

Epithelial ion transport PI3K signaling antagonism Enantiomer specificity

Evidence 2: Salmonella-Specific Acute Induction of Intracellular Ins(1,4,5,6)P4 Versus Minimal Response to Other Invasive Bacteria

Infection of T84 human intestinal epithelial cells with Salmonella dublin induced a 13.9 ± 0.8-fold increase in [3H]Ins(1,4,5,6)P4 levels at 30 min post-infection, corresponding to an estimated intracellular Ins(1,4,5,6)P4 concentration of 4.7 μM and an Ins(3,4,5,6)P4 concentration of only 0.9 μM. In the LS174T intestinal epithelial cell line, an 11.3-fold increase was observed. By contrast, infection with other invasive enteric bacteria produced only marginal increases: Shigella flexneri (1.9-fold), Shigella dysenteriae (2.3-fold), Yersinia enterocolitica (2.6 ± 0.1-fold), and Escherichia coli O29:NM (2.0 ± 0.1-fold). A Salmonella dublin invA invasion-deficient mutant (SB133) elicited only 1.9 ± 0.1-fold induction, demonstrating dependence on bacterial invasion competence. Levels of InsP6, Ins(1,4,5)P3, and Ins(1,3,4,5)P4 remained unchanged throughout, confirming that Ins(1,4,5,6)P4 is the sole inositol polyphosphate specifically elevated [1].

Host-pathogen signaling Salmonella invasion Inositol polyphosphate induction specificity

Evidence 3: Downstream PtdInsP3 Effector Antagonism Without Direct PI3K Catalytic Inhibition—Mechanistic Distinction from Wortmannin

Ins(1,4,5,6)P4 does not inhibit PI3K catalytic activity, in marked contrast to the canonical PI3K inhibitor wortmannin. Addition of up to 200 μM Ins(1,4,5,6)P4 had no effect on immunoprecipitated PtdIns3K activity in vitro. In Bt2Ins(1,4,5,6)P4/AM-pretreated T84 cells, EGF-stimulated PI3K activity remained fully intact: the ratio of EGF-stimulated to basal PI3K activity was 3.3-fold in treated cells versus 2.7-fold in untreated controls (n = 2). Instead, Ins(1,4,5,6)P4 acts downstream of PI3K by antagonizing PtdInsP3 effector function: three distinct membrane-permeant PtdInsP3 analogues (DiC16-BtPtdInsP3/AM, DiC8-PtdInsP3/AM, DiC12-PtdInsP3/AM), each at 100–200 μM, inhibited CaMCS by up to 74%, and Ins(1,4,5,6)P4 interfered with this PtdInsP3-mediated inhibition without blocking PtdInsP3 production. By comparison, wortmannin at 50 nM directly abolishes PI3K activity, blocking all downstream signaling indiscriminately [1].

PI3K signaling mechanism PtdInsP3 effector antagonism Wortmannin-insensitive pathway

Evidence 4: Human ITPK1 Stereochemical Discrimination—>13,000-Fold Preference for Ins(3,4,5,6)P4 Over Ins(1,4,5,6)P4

Human Ins(3,4,5,6)P4 1-kinase (hITPK1) exhibits >13,000-fold preference for phosphorylating Ins(3,4,5,6)P4 over its enantiomer Ins(1,4,5,6)P4, demonstrating that Ins(1,4,5,6)P4 is not a physiological ITPK1 substrate. Instead, Ins(1,4,5,6)P4 is phosphorylated exclusively by inositol phosphate multikinase (IPMK) with Km = 0.18 μM [1]. This stereochemical discrimination routes the two enantiomers through entirely separate kinase systems: Ins(3,4,5,6)P4 is rapidly converted to Ins(1,3,4,5,6)P5 by ITPK1, whereas Ins(1,4,5,6)P4 is metabolized by IPMK through a distinct pathway. A synthetic method for preparing both enantiomers in pure form from a common butane-2,3-diacetal-protected myo-inositol intermediate has been established, enabling direct comparative studies [2].

Inositol phosphate kinase specificity ITPK1 stereochemistry IPMK substrate kinetics

Evidence 5: Ins(1,4,5,6)P4 Inhibits IGF-1/PKB/Akt Signaling by Competing with PtdIns(3,4,5)P3 for PH Domain Binding in Cancer Cells

At micromolar concentrations, Ins(1,4,5,6)P4 inhibits IGF-1-induced [3H]-thymidine incorporation in MCF-7 human breast cancer cells and suppresses growth in liquid medium and colony formation in agarose semisolid medium by small cell lung cancer (SCLC) cells harboring constitutively active PI3K. In SKOV-3 ovarian cancer cells (also constitutively active PI3K), Ins(1,4,5,6)P4 inhibited liquid medium growth. The mechanism involves competition with the PI3K lipid product PtdIns(3,4,5)P3 for binding to pleckstrin homology (PH) domains of downstream effectors, as demonstrated by Ins(1,4,5,6)P4-mediated inhibition of PKB/Akt PH domain membrane targeting in COS-7 cells. Ins(1,4,5,6)P4 inhibited SCLC cell growth as potently as Ins(1,3,4,5,6)P5. When applied extracellularly, Ins(1,3,4,5)P4 entered SCLC cells but was less effective at growth inhibition [1].

PI3K/Akt pathway Cancer cell growth inhibition PH domain competition

Evidence 6: Ins(1,4,5,6)P4 Binds the p130 PH Domain with Affinity Comparable to Ins(1,4,5)P3—a Specificity Profile Not Shared by Ins(1,3,4,5)P4-Binding PH Domains

Ins(1,4,5,6)P4 binds the PH domain of the 130 kDa protein (p130) with affinity comparable to Ins(1,4,5)P3, as demonstrated by its efficacy in displacing [3H]Ins(1,4,5)P3 in competitive binding assays and confirmed by direct [3H]Ins(1,4,5,6)P4 binding studies [1]. This binding profile is distinct from the majority of characterized PH domains: Group 1 PH domains (e.g., Grp1, Btk, ARNO) preferentially bind Ins(1,3,4,5)P4 with high affinity (Grp1 PH domain KD = 27 nM for Ins(1,3,4,5)P4) [2], while p130 uniquely accommodates Ins(1,4,5,6)P4. The p130 PH domain requires the 4,5-vicinal phosphate pair and uniquely benefits from a free 1-phosphate and contributions from the 3- and/or 6-phosphates—features that impose steric penalties in other PH domains [1].

Pleckstrin homology domain p130 protein Inositol phosphate binding specificity

Optimal Research and Industrial Application Scenarios for myo-Inositol 1,4,5,6-Tetrakis(phosphate) Based on Quantitative Differentiation Evidence


Scenario 1: Salmonella–Host Epithelial Cell Signaling Research

Ins(1,4,5,6)P4 is the only inositol polyphosphate isomer that is acutely and specifically elevated (13.9 ± 0.8-fold; intracellular concentration reaching 4.7 μM) in intestinal epithelial cells following Salmonella invasion, with no elevation of Ins(1,4,5)P3, Ins(1,3,4,5)P4, or InsP6. Non-Salmonella invasive bacteria produce only ≤2.6-fold increases [1]. Researchers investigating Salmonella–host epithelial cross-talk, bacterial invasion-driven chloride secretory responses, or pathogen-induced PI3K pathway modulation should procure Ins(1,4,5,6)P4 as the sole validated molecular correlate of this host response. Its enantiomer Ins(3,4,5,6)P4 is not induced by Salmonella and serves a distinct inhibitory function on CaMCS that is mechanistically unrelated to the Salmonella-triggered pathway [1].

Scenario 2: Dissection of PI3K-Dependent vs. PtdInsP3-Effector-Dependent Signaling

Ins(1,4,5,6)P4 uniquely enables experimental separation of PI3K catalytic output from PtdInsP3 downstream effector function. Unlike wortmannin (50 nM, which abolishes all PI3K-dependent signaling), Ins(1,4,5,6)P4 (up to 200 μM) leaves PI3K catalytic activity intact (EGF/basal activity ratio 3.3-fold vs. 2.7-fold in untreated cells) while specifically antagonizing PtdInsP3-mediated inhibition of CaMCS [2]. This property makes Ins(1,4,5,6)P4 the preferred tool for studies requiring selective blockade of PtdInsP3 effector engagement—such as PH domain-dependent membrane recruitment of Akt, Grp1, or Btk—without confounding effects on PI3K-dependent synthesis of PtdIns(3,4)P2 or other 3-phosphoinositides.

Scenario 3: Inositol Phosphate Kinase Substrate Specificity and Metabolic Routing Studies

Ins(1,4,5,6)P4 serves as a stereochemical probe for distinguishing ITPK1-dependent from IPMK-dependent inositol phosphate metabolism. Human ITPK1 discriminates >13,000-fold against Ins(1,4,5,6)P4 in favor of its enantiomer Ins(3,4,5,6)P4, while IPMK phosphorylates Ins(1,4,5,6)P4 with Km = 0.18 μM [3]. Researchers profiling inositol phosphate kinase substrate specificity, studying ITPK1-regulated metabolic flux, or investigating InsP5/InsP6 biosynthetic pathway branching should procure both enantiomers (Ins(1,4,5,6)P4 and Ins(3,4,5,6)P4) as paired probes, as their metabolic fates are completely non-overlapping [4]. Mills et al. (2003) provide a definitive synthetic route to both enantiomers from a common intermediate, enabling paired experimental designs.

Scenario 4: Cancer Cell PI3K/Akt Pathway Pharmacological Antagonism Studies

Ins(1,4,5,6)P4 at micromolar concentrations inhibits IGF-1-stimulated thymidine incorporation in MCF-7 breast cancer cells, suppresses SCLC and SKOV-3 cancer cell growth, and disrupts PKB/Akt PH domain membrane targeting by competing with PtdIns(3,4,5)P3 for PH domain binding [5]. Its growth-inhibitory potency is comparable to Ins(1,3,4,5,6)P5 and superior to Ins(1,3,4,5)P4 in SCLC models. Researchers investigating PI3K/Akt-dependent cancer cell proliferation, PH domain-dependent Akt membrane translocation, or evaluating inositol polyphosphate-based PI3K pathway antagonists should select Ins(1,4,5,6)P4 over Ins(1,3,4,5)P4, which is less effective in this functional context [5].

Quote Request

Request a Quote for myo-Inositol 1,4,5,6-Tetrakis(phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.